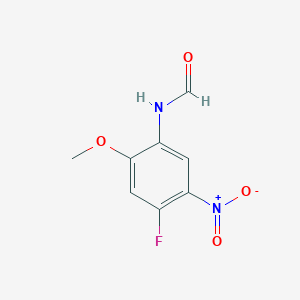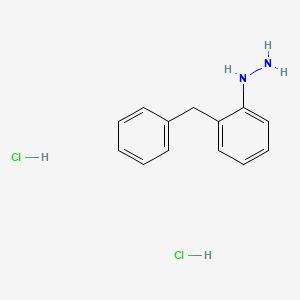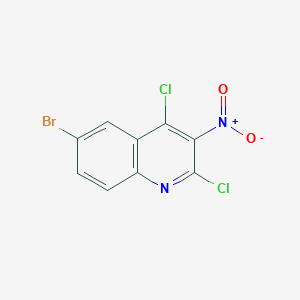
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide is an organic compound with the molecular formula C8H7FN2O4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide typically involves the nitration of 4-fluoro-2-methoxyaniline followed by formylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The resulting 4-fluoro-2-methoxy-5-nitroaniline is then reacted with formic acid or formic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Fluoro-2-methoxy-5-aminophenylformamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the fluoro, methoxy, and nitro groups can influence its binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide: Similar structure with different positions of the substituents.
Uniqueness
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the formamide group can influence its reactivity and interactions with other molecules compared to similar compounds with different functional groups .
Properties
Molecular Formula |
C8H7FN2O4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
N-(4-fluoro-2-methoxy-5-nitrophenyl)formamide |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8-2-5(9)7(11(13)14)3-6(8)10-4-12/h2-4H,1H3,(H,10,12) |
InChI Key |
ITYYAINPUOKSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC=O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)

![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)


![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)

